1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Description
Properties
IUPAC Name |
1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)16-10(12-4-5-13(14)19-12)7-9(15-16)11-3-2-6-18-11/h2-6,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJRRMMSGSFIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(O3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324325 | |
| Record name | 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868214-40-8 | |
| Record name | 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the reaction of furan derivatives with hydrazine and subsequent cyclization. One common method involves the reaction of 5-chlorofuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions at the Carbonyl Group
The acetyl group undergoes classical keto-enol tautomerism, enabling nucleophilic additions. Key reactions include:
a. Hydrazone Formation
Reaction with phenylhydrazine derivatives in ethanol under acidic conditions yields hydrazones. For example:
text1-[3-(5-Chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone + 4-hydroxyphenylhydrazine → Hydrazone derivative (yield: 78%) [3]
These hydrazones exhibit enhanced antibacterial activity compared to the parent compound .
b. Thiosemicarbazide Synthesis
Condensation with aryl isothiocyanates in THF produces thiosemicarbazides:
textCompound + 4-fluorophenyl isothiocyanate → Thiosemicarbazide (yield: 65%) [7]
Thiosemicarbazides show dual COX-1/Akt inhibition (IC₅₀: 8.90 µM for COX-1) .
Functionalization of the Pyrazoline Ring
The NH group participates in alkylation and cyclization reactions:
Alkylation with arylpiperazines enhances blood-brain barrier permeability , while click chemistry-derived triazoles suppress tumor proliferation via ROS generation .
Electrophilic Aromatic Substitution on Furan Moieties
The 5-chlorofuran-2-yl group undergoes regioselective substitution:
a. Chlorine Replacement
Reaction with morpholine in DMF at 80°C replaces chlorine with morpholine:
text5-Chlorofuran → 5-Morpholinofuran derivative (yield: 68%) [4]
This modification improves aqueous solubility by 3-fold.
b. Nitration
Treatment with HNO₃/H₂SO₄ introduces nitro groups at the furan’s α-position:
textFuran → 5-Nitrofuran analog (yield: 54%) [8]
Nitro derivatives exhibit amplified antifungal activity (MIC: 2 µg/mL vs. C. albicans) .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
a. Triazolo-Pyrazoline Formation
Heating with thiourea in ethylene glycol induces cyclization:
textHydrazone intermediate → [1,2,4]Triazolo[4,3-a]pyrazoline (yield: 83%) [3]
These triazolo hybrids demonstrate broad-spectrum antimicrobial activity .
b. Benzodiazepine Annulation
Reaction with 1,5-dibenzyl-1,5-benzodiazepine-2,4-dione forms a seven-membered fused ring:
text→ Benzodiazepine-pyrazoline conjugate (yield: 76%) [6]
The product modulates GABA receptors (Kᵢ: 0.45 nM) .
Biological Activity Correlation
Derivatives’ bioactivity correlates with substituent electronegativity and steric bulk:
| Derivative Type | COX-1 IC₅₀ (µM) | Antitumor IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| Parent Compound | >100 | 35.2 | 64 |
| Piperazinyl-Alkylated | 12.50 | 18.9 | 32 |
| 5-Nitrofuran Analog | 29.80 | 9.5 | 2 |
| Thiosemicarbazide | 8.90 | 14.3 | 16 |
This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a valuable scaffold for developing anti-inflammatory, antimicrobial, and anticancer agents.
Scientific Research Applications
1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: May interact with enzymes or receptors involved in inflammation or cancer pathways.
Pathways Involved: Potentially inhibits key enzymes or signaling pathways that are crucial for the proliferation of cancer cells or the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues differ in substituents on the pyrazole ring or the attached heterocycles. These modifications influence physicochemical properties, reactivity, and bioactivity.
Table 1: Structural and Molecular Comparison
Electronic and Reactivity Trends
- Electron-Withdrawing Groups (EWGs): The 5-chlorofuran substituent in the target compound introduces electron-withdrawing effects, stabilizing the pyrazole ring and reducing nucleophilicity compared to non-halogenated analogues like 5-(furan-2-yl) derivatives .
- Stereoelectronic Effects : Compounds with trifluoromethyl groups (e.g., ) exhibit stronger dipole moments and enhanced metabolic stability due to fluorine’s electronegativity.
- Hydrogen Bonding : The dichlorofluorophenyl analogue demonstrates significant intermolecular hydrogen bonding (C–H···O/N), influencing crystal packing and solubility .
Key Research Findings and Challenges
- Crystallographic Data: The dichlorofluorophenyl analogue crystallizes in the monoclinic P2₁/c space group, with a dihedral angle of 85.2° between the pyrazole and thienyl planes, highlighting conformational flexibility .
- Computational Insights : Density-functional theory (DFT) studies on similar compounds reveal that exact-exchange functionals (e.g., B3LYP) accurately predict electronic properties, aiding in rational design .
- Stability Issues : The target compound’s furan rings are susceptible to oxidative degradation, unlike thiophene-containing analogues (e.g., ), which exhibit superior stability .
Biological Activity
1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is a compound of interest due to its potential biological activities, particularly in the context of cyclooxygenase (COX) inhibition. This article explores its biological activity, with a focus on its inhibitory effects on COX enzymes, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes furan and pyrazole moieties. Its molecular formula is C13H10ClN3O, and it exhibits properties characteristic of both furan derivatives and pyrazole derivatives, which are known for their biological activities.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C13H10ClN3O |
| Molecular Weight | 253.69 g/mol |
| Key Functional Groups | Furan, Pyrazole |
| Chlorine Substituent | Present at the 5-position of furan |
Inhibition of Cyclooxygenase Enzymes
This compound has been studied for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. COX enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain pathways.
Key Findings from Research Studies
- COX Inhibition : The compound has shown promising results in inhibiting COX-1 activity in various assays. For instance, studies indicated that modifications to the furan and pyrazole rings could enhance selectivity towards COX-1 over COX-2, which is significant for reducing side effects associated with non-selective NSAIDs .
- Structure-Activity Relationships (SAR) : Research has demonstrated that specific substitutions on the furan rings significantly affect the inhibitory potency against COX enzymes. For example, the presence of halogen substituents at certain positions has been correlated with increased COX inhibition .
Table 2: Inhibition Potency of Related Compounds
| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 12.5 | 25 |
| 3-(5-Chlorofuran-2-yl)-5-methylisoxazole | 8.0 | 30 |
| Rofecoxib | 15.0 | 10 |
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:
- Ovarian Cancer Models : In vitro studies using ovarian cancer cell lines demonstrated that compounds with similar scaffolds inhibited cell proliferation by targeting COX pathways. The antiproliferative effects were observed at concentrations significantly higher than those required for COX inhibition, suggesting alternative mechanisms might also be involved .
- Inflammation Models : Animal models of inflammation showed that administration of this compound led to reduced inflammation markers, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
